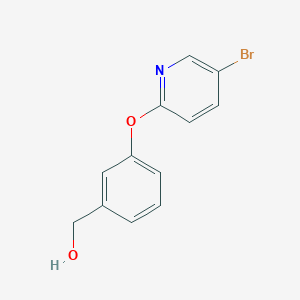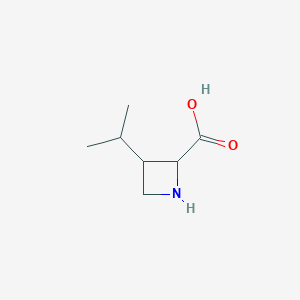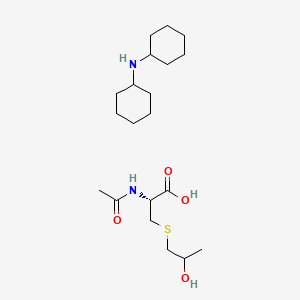![molecular formula C8H7BrN2O2 B12840365 7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12840365.png)
7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrido[2,3-b][1,4]oxazines, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the bromination of 6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its binding affinities and interaction mechanisms are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloro-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical properties.
7-Fluoro-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one: Contains a fluorine atom, which may affect its reactivity and interactions.
Uniqueness
The presence of the bromine atom in 7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H7BrN2O2 |
|---|---|
Molekulargewicht |
243.06 g/mol |
IUPAC-Name |
7-bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C8H7BrN2O2/c1-4-5(9)2-6-8(10-4)13-3-7(12)11-6/h2H,3H2,1H3,(H,11,12) |
InChI-Schlüssel |
MXIJKAXTKLFKFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C(=N1)OCC(=O)N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)
![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)




![1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)





![[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester](/img/structure/B12840347.png)
